molecular formula C17H18N2O2 B13873573 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline

4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline

Cat. No.: B13873573
M. Wt: 282.34 g/mol
InChI Key: VWXADARROIGWGV-UHFFFAOYSA-N
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Description

4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group and a dihydroisoquinoline core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the nitrophenyl precursor.

    Cyclization: The precursor undergoes cyclization to form the dihydroisoquinoline core.

Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted isoquinolines .

Scientific Research Applications

4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-isoquinoline
  • 4,4-dimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-isoquinoline
  • 4,4-dimethyl-5-(4-fluorophenyl)-2,3-dihydro-1H-isoquinoline

Uniqueness

4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying redox reactions and for developing new therapeutic agents .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-9,18H,10-11H2,1-2H3

InChI Key

VWXADARROIGWGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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